4-(Octyloxy)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

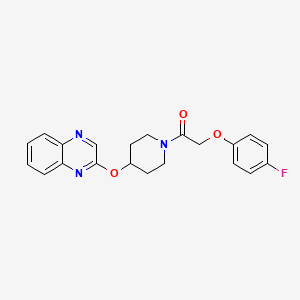

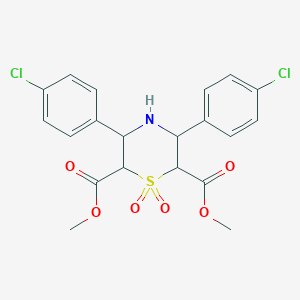

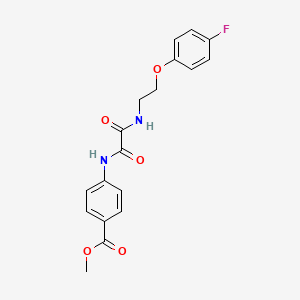

4-(Octyloxy)benzene-1-sulfonyl chloride is an organic compound that belongs to the family of aryl sulfonyl chlorides. It has a molecular formula of C14H21ClO3S and a molecular weight of 304.83 .

Molecular Structure Analysis

The InChI code for 4-(Octyloxy)benzene-1-sulfonyl chloride is 1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 . This indicates the presence of an octyloxy group attached to a benzene ring, which is further attached to a sulfonyl chloride group.Aplicaciones Científicas De Investigación

Anticancer and Antioxidant Applications

Benzene sulfonamide derivatives, including those related to 4-(octyloxy)benzene-1-sulfonyl chloride, have been explored for their anticancer and antioxidant effects. A study synthesized new sulfonamide drugs by reacting aldehyde thio-semi-carbazones derivatives with benzene sulphonyl chloride. These compounds showed potent anticancer effects against MCF-7 breast carcinoma cell lines, though their antioxidant activities were lower. Molecular docking studies were used to analyze the anti-breast cancer activity of these compounds (Mohamed et al., 2022).

Friedel-Crafts Sulfonylation

The compound has been used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride (Nara et al., 2001).

Palladium-Catalyzed Ortho-Sulfonylation

In a palladium-catalyzed direct sulfonylation process, 2-aryloxypyridines on the ortho-position of the benzene ring were developed using sulfonyl chlorides as sulfonylation reagents. This protocol was available for both electron-rich and electron-deficient substrates (Xu et al., 2015).

Amino Acid Sulfonamides

The creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride was investigated, leading to various amino acid sulfonamide derivatives of isocoumarin. This research sheds light on the diverse potential applications of similar sulfonyl chloride derivatives (Riabchenko et al., 2020).

Synthesis and Characterization Studies

4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride, showing the compound's role in forming complex sulfonamide structures. The study involved characterizing the synthesized compound using various spectroscopic techniques (Sarojini et al., 2012).

Propiedades

IUPAC Name |

4-octoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIVGBFROVRXBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Octyloxy)benzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)